BE“GHE Foundational & Exploratory

Check Availability & Pricing

H-D-Lys(Z)-OMe HCI chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: H-D-Lys(zZ)-OMe HCI

Cat. No.: B613097

Technical Guide: H-D-Lys(Z)-OMe HCI

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and applications of H-D-Lys(Z)-OMe HCI, a key building block in synthetic peptide chemistry.
The information is intended for professionals in research and drug development.

Core Chemical Properties

H-D-Lys(Z)-OMe HCI, or Ne-benzyloxycarbonyl-D-lysine methyl ester hydrochloride, is a
derivative of the D-enantiomer of the amino acid lysine. It features two key protecting groups: a
benzyloxycarbonyl (Z) group on the side-chain (e-amino) and a methyl ester on the C-terminus.
These modifications are crucial for its application in controlled, stepwise peptide synthesis.

Identifiers and Molecular Structure

The fundamental identifiers and structural details of H-D-Lys(Z)-OMe HCI are summarized
below.
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Property Value

methyl (2R)-2-amino-6-

IUPAC Name {[(benzyloxy)carbonyllamino}hexanoate
hydrochloride

CAS Number 145586-17-0[1][2][3][4][5]

Molecular Formula C15H23CIN204[2]

Molecular Weight 330.81 g/mol [2]

Cl.COC(=0)--INVALID-LINK--

SMILES Strin
g CCCCNC(=0)0OCccC1=CcC=CC=C1[2]

InChl Key QPNJISLOYQGQTI-BTQNPOSSSA-N[2]

Physical and Chemical Properties

The known physical and chemical characteristics are presented for ease of reference.

Property Value

Appearance White to off-white powder[2]

Melting Point 115-118°C

Purity >98% (HPLC)[3]

Application Building block for peptide synthesis[3]

Reactivity and Stability

The utility of H-D-Lys(Z)-OMe HCI in peptide synthesis is defined by the stability and selective
cleavage of its protecting groups.

e a-Amino Group: The primary amine at the a-carbon is free (as a hydrochloride salt), allowing
it to participate in peptide bond formation when activated.

e Benzyloxycarbonyl (Z) Group: The Z-group protecting the e-amino function of the lysine side
chain is stable under the conditions of peptide coupling. It is resistant to mild acids and
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bases, which allows for the selective deprotection of other groups like Boc (tert-
butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) at the N-terminus of a growing
peptide chain.[1] The Z-group is typically removed under harsher conditions, such as strong
acids (e.g., HBr in acetic acid) or, more commonly, through catalytic hydrogenolysis (e.g., H2
with a palladium catalyst).[1][6]

o Methyl Ester Group: The methyl ester protects the C-terminus. It is stable during peptide
coupling but can be saponified (hydrolyzed) using a base like NaOH or LiOH if a free C-
terminus is required for subsequent fragment condensation.

This orthogonality of protecting groups is fundamental to its application in solution-phase
peptide synthesis.

Experimental Protocols

While specific, validated protocols for H-D-Lys(Z)-OMe HCI are not widely published, the
following sections provide detailed, representative methodologies based on established organic
chemistry principles for similar compounds.

Representative Synthesis of Ne-Z-D-lysine Methyl Ester
Hydrochloride

The synthesis of H-D-Lys(Z)-OMe HCI typically involves two main steps: the selective
protection of the side-chain amine followed by the esterification of the carboxylic acid.

Step 1: Selective Ne-Protection of D-Lysine

o Dissolution: Dissolve D-lysine hydrochloride in an aqueous basic solution (e.g., sodium
carbonate or sodium hydroxide) to free the amino groups.

¢ Protection Reaction: Cool the solution in an ice bath and slowly add benzyl chloroformate
(Cbz-Cl) portion-wise while vigorously stirring. Maintain the pH in the alkaline range (9-10) by
adding a base as needed. The g-amino group is more nucleophilic and will preferentially
react.

« |solation: Once the reaction is complete (monitored by TLC), acidify the solution with a dilute
acid (e.g., HCI) to precipitate the Ne-Z-D-lysine.
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« Purification: Collect the solid by filtration, wash with cold water, and dry under a vacuum.
Recrystallization from a suitable solvent system (e.g., water/ethanol) can be performed for
further purification.

Step 2: Methyl Esterification
e Suspension: Suspend the dried Ne-Z-D-lysine in anhydrous methanol.

o Esterification Reaction: Cool the suspension in an ice bath and bubble dry hydrogen chloride
gas through it, or add thionyl chloride (SOCIz) dropwise. This reaction forms the methyl ester
and converts the free a-amino group to its hydrochloride salt.

o Work-up: After the reaction is complete, remove the excess methanol and HCI under
reduced pressure.

e Final Product: The resulting solid is triturated with a non-polar solvent like diethyl ether to
remove any non-polar impurities, filtered, and dried under a vacuum to yield H-D-Lys(Z)-
OMe HCI as a white or off-white powder.

Click to download full resolution via product page

Analytical Method: Enantiomeric Purity Analysis by
HPLC

Ensuring the stereochemical integrity of the D-isomer is critical. High-Performance Liquid
Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for this
analysis.

¢ Column: A chiral column, such as one based on cellulose or amylose derivatives (e.g.,
Chiralpak series) or a Cinchona alkaloid-based ion exchanger, is required.[7][8][9]

¢ Mobile Phase: The mobile phase composition depends on the column type. For
polysaccharide-based columns in reversed-phase mode, a mixture of an aqueous buffer
(e.g., ammonium bicarbonate) and an organic modifier (e.g., acetonitrile or methanol) is
common.[10] For ion-exchanger columns, a polar ionic mode with solvents like
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methanol/acetonitrile containing acid and base additives (e.g., formic acid and triethylamine)
is often used.[8][9]

o Sample Preparation: Dissolve a small amount of H-D-Lys(Z)-OMe HCI in the mobile phase
or a compatible solvent.

e Injection and Detection: Inject the sample onto the HPLC system. Use a UV detector
(typically around 210-220 nm for the peptide bond and 254 nm for the Z-group) to monitor
the elution.

e Analysis: The D- and L-isomers will have different retention times on the chiral column. The
enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers. A
pure sample of the L-isomer (H-L-Lys(Z)-OMe HCI) should be run as a standard to identify
the peaks.

Applications in Drug Development

H-D-Lys(Z)-OMe HCI is primarily used as a building block in the synthesis of peptides. The
incorporation of D-amino acids like D-lysine into peptide sequences is a common strategy in
drug development for several reasons:

 Increased Proteolytic Stability: Peptides containing D-amino acids are more resistant to
degradation by proteases in the body, which can significantly increase their in vivo half-life.

o Modified Biological Activity: The stereochemistry of an amino acid residue can dramatically
alter the peptide's conformation and its binding affinity to biological targets like receptors or
enzymes. This can be used to fine-tune the activity or selectivity of a peptide therapeutic.

e Reduced Toxicity: In some cases, substituting L-amino acids with their D-counterparts has
been shown to reduce the toxicity of antimicrobial peptides towards eukaryotic cells while
maintaining their antibacterial activity.
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Safety and Handling

Personal Protective Equipment: It is recommended to handle H-D-Lys(Z)-OMe HCI using
standard laboratory safety equipment, including safety glasses, gloves, and a lab coat. If
handling large quantities of the powder, a dust mask may be appropriate.

Storage: The compound should be stored in a tightly sealed container in a cool, dry place to
prevent degradation from moisture.

Toxicity: The toxicological properties have not been thoroughly investigated. Standard
precautions for handling chemical reagents should be observed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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